molecular formula C18H17NO5 B12896942 N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide CAS No. 88258-55-3

N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

Cat. No.: B12896942
CAS No.: 88258-55-3
M. Wt: 327.3 g/mol
InChI Key: VIFNBBJMPRKOCZ-UHFFFAOYSA-N
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Description

N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with methoxy groups at positions 4 and 7, a hydroxyl group at position 6, and a benzyl carboxamide moiety at position 4. Benzofuran derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

CAS No.

88258-55-3

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

N-benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

InChI

InChI=1S/C18H17NO5/c1-22-15-12-8-9-24-16(12)17(23-2)14(20)13(15)18(21)19-10-11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3,(H,19,21)

InChI Key

VIFNBBJMPRKOCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Carboxamide Formation: The carboxamide group is formed by reacting the benzofuran derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkoxides and amines are used for substitution reactions.

Major Products

    Oxidation: Formation of benzofuran ketones or aldehydes.

    Reduction: Formation of benzofuran amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzofuran can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated high cytotoxic concentration scores (CTC 50) against Erlich ascites carcinoma cells, indicating its potential as an anticancer agent .

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The hydroxy and methoxy groups enhance binding affinity to proteins, enzymes, or receptors, modulating biochemical pathways that may lead to therapeutic effects.

3. Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of benzofuran derivatives has highlighted the importance of the CONH group for anticancer activity. Modifications to the benzofuran scaffold can significantly influence biological activity, suggesting that further exploration of SAR could lead to more potent derivatives .

Chemical Applications

1. Building Block in Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows chemists to modify it further to develop new compounds with desired properties.

2. Material Science

The compound's distinctive chemical properties also make it a candidate for applications in material science. Its ability to interact with various substrates can be harnessed in the development of novel materials with specific functionalities.

Case Studies

Several studies have documented the efficacy of benzofuran derivatives in treating various cancers. For example:

  • Study on Anticancer Activity : A series of benzofuran analogues were screened for their cytotoxic effects against different cancer cell lines. The presence of specific substituents significantly affected their potency and selectivity .
  • Inhibition Studies : Research has shown that certain derivatives exhibit selective inhibition of pathways critical for tumor growth and metastasis, such as the HIF-1 pathway in pancreatic ductal adenocarcinoma .

Mechanism of Action

The mechanism of action of N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is compared below with two structurally related benzofuran derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight
This compound C₁₈H₁₇NO₆ 4,7-dimethoxy; 6-hydroxy; 5-benzylamide Hydroxy, Methoxy, Benzyl carboxamide 343.34 g/mol
N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl]benzamide C₂₄H₂₈N₂O₅ 4,7-dimethoxy; 6-piperidinoethoxy; 5-benzamide Piperidinoethoxy, Benzamide 424.49 g/mol
Benzathine benzylpenicillin (from ) C₄₈H₅₆N₆O₈S₂ Penicillin core; dibenzylethylenediamine salt β-lactam, Thiazolidine, Salt form 909.12 g/mol

Key Observations :

Substitution Patterns: The target compound features a hydroxy group at position 6, contrasting with the piperidinoethoxy group in the benzamide analog . This difference impacts polarity: the hydroxy group increases hydrophilicity, while the piperidinoethoxy group introduces a tertiary amine, enhancing solubility in acidic environments. The benzyl carboxamide vs. benzamide distinction alters steric and electronic profiles. The benzyl group may improve membrane permeability due to its lipophilicity, whereas the benzamide’s planar structure could favor π-π stacking in target binding.

Biological Implications: The penicillin derivative () is structurally unrelated (β-lactam antibiotic) but shares a benzyl moiety.

Molecular Weight and Drug-Likeness :

  • The target compound (343 g/mol) falls within Lipinski’s rule of five (<500 g/mol), favoring oral bioavailability. The benzamide analog (424 g/mol) approaches the upper limit, while the penicillin derivative (909 g/mol) is far beyond, reflecting its parenteral use.

Research Findings and Hypotheses

  • Synthetic Accessibility: The target compound’s hydroxy group may complicate synthesis due to oxidation sensitivity, whereas the piperidinoethoxy analog requires multi-step etherification.
  • Activity Predictions: Hydroxy groups in benzofurans are often associated with antioxidant activity, while methoxy and benzyl groups correlate with antimicrobial effects. The piperidinoethoxy analog’s amine group could modulate receptor binding (e.g., GPCRs or kinases).
  • Stability : The penicillin salt’s stability via benzyl-derived counterions suggests that similar strategies (e.g., salt formation) could improve the target compound’s shelf life.

Biological Activity

N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential, emphasizing its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzofuran moiety with hydroxyl and methoxy substituents. The synthesis typically involves the reaction of 6-hydroxy-4,7-dimethoxybenzofuran with benzylamine in the presence of appropriate coupling agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from the benzofuran structure. For instance, derivatives containing the 6-hydroxy-4,7-dimethoxybenzofuran moiety have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundStaphylococcus aureus1832
This compoundEscherichia coli1564

These findings suggest that modifications to the benzofuran core can enhance antimicrobial efficacy, potentially leading to new therapeutic agents against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via mitochondrial pathway
HCT11615.0Inhibition of cell proliferation and induction of G2/M phase arrest

The cytotoxic activity was attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell survival .

Case Studies

Several case studies have documented the biological activity of related benzofuran derivatives:

  • Antibacterial Efficacy : A study reported that a series of benzofuran derivatives demonstrated potent antibacterial activity, with some compounds showing effectiveness against multi-drug resistant strains .
  • Cytotoxicity in Cancer Models : Another investigation revealed that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer treatment development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide, and how can purity be optimized?

  • Methodology : A multi-step synthesis involving hydrogenation, coupling reactions, and purification via flash chromatography is commonly employed. For example, hydrogenation at 40 psi using sulfided Pt/C catalysts (as in analogous benzofuran carboxamide syntheses) ensures high yields, while gradient elution (e.g., 0–50% EtOAc/hexanes) improves purity . Reaction monitoring via LCMS (e.g., ES-LCMS m/z: 535 [M+1]) ensures intermediate fidelity .

Q. How should researchers characterize the structural and functional groups of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., benzyl, methoxy, hydroxy groups).
  • FT-IR to identify carbonyl (C=O) and hydroxy (O-H) stretches.
  • High-resolution mass spectrometry (HRMS) for exact mass validation.
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as seen in related benzofuran derivatives .

Q. What solvent systems are optimal for solubility studies in biological assays?

  • Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 6–8). For hydrophobic analogs, co-solvents like THF/EtOH (1:1) are effective, as demonstrated in hydrogenation and coupling reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

  • Methodology : Apply a 2<sup>k</sup> factorial design to test variables:

  • Factors : Catalyst loading (e.g., 5–10% Pd/C), temperature (0–25°C), and solvent ratios (THF/MeOH).
  • Response variables : Yield, purity, and reaction time.
  • Analysis : Use ANOVA to identify significant factors, as employed in hydrogenation and amidation steps for analogous compounds . This aligns with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected LCMS peaks or NMR splitting patterns)?

  • Methodology :

  • Isotopic labeling : Use deuterated solvents or reagents to trace byproducts.
  • Tandem MS/MS : Fragment unexpected peaks to identify structural deviations.
  • Dynamic NMR : Resolve splitting patterns caused by rotational isomerism (e.g., benzyl or methoxy groups) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values for validation .

Q. How can membrane separation technologies improve purification of this compound from complex mixtures?

  • Methodology : Utilize nanofiltration or reverse osmosis membranes to separate low-MW impurities (<500 Da). For example, CRDC subclass RDF2050104 highlights membrane technologies for isolating polar carboxamides . Optimize parameters like transmembrane pressure (5–10 bar) and solvent resistance (e.g., THF-compatible membranes) .

Q. What computational tools predict the compound’s reactivity in novel reaction environments (e.g., non-polar solvents)?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in non-polar solvents (e.g., hexanes).
  • CRN Analysis : Model reaction networks using software like ChemAxon or Schrödinger Suite, aligning with CRDC RDF2050108 (process control and simulation) .

Key Considerations

  • CRDC Alignment : Advanced methodologies (e.g., reactor design, process simulation) map to CRDC subclasses RDF2050103 (chemical engineering design) and RDF2050112 (reaction fundamentals) .
  • Ethical Compliance : Adhere to CRDC-excluded domains (e.g., industrial design) by focusing on academic-scale synthesis and characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.